2,2-Dimethylundecanoic acid

Descripción general

Descripción

. It is a branched-chain carboxylic acid that is part of the medium-chain fatty acids group. This compound is used in various industries, including cosmetics, pharmaceuticals, and lubricants, due to its emollient and surfactant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Dimethylundecanoic acid can be synthesized through several methods. One common method involves the oxidation of 2,2-dimethylundecanal using an oxidizing agent such as potassium permanganate or chromium trioxide . Another method includes the carboxylation of a Grignard reagent derived from 2,2-dimethylundecane .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of its corresponding ester or amide derivatives. This process involves heating the ester or amide with a strong acid or base to yield the free carboxylic acid .

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethylundecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols (for ester formation), amines (for amide formation).

Major Products:

Oxidation: 2,2-Dimethylundecanone.

Reduction: 2,2-Dimethylundecanol.

Substitution: 2,2-Dimethylundecanoate esters, 2,2-Dimethylundecanamide.

Aplicaciones Científicas De Investigación

2,2-Dimethylundecanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in lipid metabolism and its effects on cell membranes.

Medicine: Investigated for its potential antifungal and antibacterial properties.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethylundecanoic acid involves its interaction with cell membranes and metabolic pathways. It can modulate the synthesis of fatty acids, phospholipids, and ergosterol, leading to changes in cell membrane integrity and function . This modulation can result in increased levels of reactive oxygen species, causing oxidative stress and damage to the cell membrane and cell wall .

Comparación Con Compuestos Similares

- 2-Methylundecanoic acid

- 2,6-Dimethylundecanoic acid

- Undecanoic acid

Comparison: 2,2-Dimethylundecanoic acid is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. For example, its branched structure can lead to lower melting points and different solubility characteristics . This uniqueness makes it particularly useful in applications where specific physical properties are desired, such as in cosmetics and lubricants .

Actividad Biológica

2,2-Dimethylundecanoic acid (DMUDA) is a carboxylic acid notable for its unique chemical structure and potential biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its antioxidant and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of DMUDA, supported by research findings, data tables, and case studies.

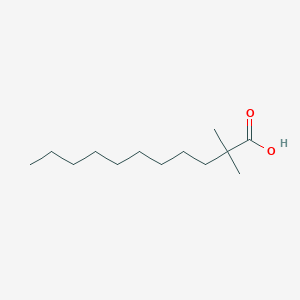

Chemical Structure and Properties

This compound is characterized by its long carbon chain and two methyl groups at the second carbon position. Its molecular formula is , which classifies it as a medium-chain fatty acid. The presence of the carboxyl group (-COOH) imparts acidic properties to the compound.

Antioxidant Activity

Antioxidant activity is a crucial aspect of DMUDA's biological profile. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases such as cancer and diabetes.

Research indicates that DMUDA can effectively scavenge free radicals, thus contributing to its antioxidant capacity. The mechanism involves the donation of hydrogen atoms from the hydroxyl group in the carboxylic acid, stabilizing free radicals and preventing cellular damage.

Case Study: Antioxidant Efficacy

A study published in 2023 evaluated the antioxidant properties of various carboxylic acids, including DMUDA. The findings demonstrated that DMUDA exhibited significant DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity with an IC50 value comparable to well-known antioxidants like ascorbic acid (Table 1).

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 30 |

| DMUDA | 35 |

| Butylated Hydroxytoluene (BHT) | 40 |

Antimicrobial Activity

The antimicrobial properties of DMUDA have been explored against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

DMUDA disrupts bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This action is particularly effective against pathogenic strains such as Staphylococcus aureus and Escherichia coli.

Research Findings

A comprehensive study assessed the antimicrobial effects of DMUDA against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

These results suggest that DMUDA possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Additional Biological Activities

Recent investigations have also highlighted other potential biological activities of DMUDA:

- Anti-inflammatory Effects : Preliminary studies suggest that DMUDA may reduce inflammation markers in vitro.

- Antidiabetic Potential : Some research indicates that DMUDA could improve insulin sensitivity, although further studies are required to confirm these findings.

Propiedades

IUPAC Name |

2,2-dimethylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(2,3)12(14)15/h4-11H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOBIMFBDYITLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949299 | |

| Record name | 2,2-Dimethylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26403-14-5 | |

| Record name | Neotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.